cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Description
cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS: 1251012-36-8) is a heterocyclic building block with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . It features a bicyclo[4.1.0]heptane core, a rigid norbornane-like scaffold fused with a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The carboxylic acid moiety at the 6-position enhances its utility in peptide coupling and derivatization reactions. This compound is widely used in pharmaceutical research and organic synthesis due to its conformational rigidity and compatibility with diverse reaction conditions .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(12)7-13/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m1/s1 |
InChI Key |
RMTDJEYZSNNPNM-LESKNEHBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(CC2C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Scaffold Formation
The bicyclic azabicyclo[4.1.0]heptane scaffold is typically synthesized via cyclization reactions involving nitrogen-containing precursors. A common approach involves:
- Starting from a piperidine or related nitrogen heterocycle.
- Generating the bicyclic system through intramolecular cyclopropanation or ring closure reactions.
- Use of reagents such as sodium borohydride for reduction steps and palladium-catalyzed hydrogenolysis for deprotection.
For example, a related scaffold, 3-azabicyclo[4.1.0]heptane-6-carboxylic acid, can be prepared by reduction of ethyl 1-benzyl-4-oxo-3-piperidine carboxylate hydrochloride with sodium borohydride, followed by selective functional group manipulations to install the bicyclic framework.
Introduction of the tert-Butoxycarbonyl Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent synthetic steps. This is typically achieved by:
- Treating the amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Ensuring selective protection to avoid side reactions.
The Boc group provides stability and facilitates purification and handling of intermediates.
Installation of the Carboxylic Acid Functionality
The carboxylic acid at the 6-position is introduced either by:
- Hydrolysis of ester precursors using sodium hydroxide in methanol/water mixtures.
- Direct oxidation of suitable precursors.
- Other carboxylation methods depending on the starting materials.
Hydrolysis conditions are carefully controlled to preserve the bicyclic structure and stereochemistry.
Stereochemical Control and Purification
- The cis configuration is favored by selective synthesis and chromatographic separation.
- Column chromatography on silica gel is commonly used to isolate the pure cis isomer.
- Analytical methods such as NMR and chiral HPLC confirm stereochemical purity.
Data Table: Stock Solution Preparation for cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.1446 | 20.7228 | 41.4456 |
| 5 mM Solution Volume (mL) | 0.8289 | 4.1446 | 8.2891 |
| 10 mM Solution Volume (mL) | 0.4145 | 2.0723 | 4.1446 |
Note: Preparation involves dissolving the compound in appropriate solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo formulations. The solution must be clear before proceeding to the next solvent addition, with physical methods like vortexing or ultrasound aiding dissolution.
Full Research Findings and Experimental Notes
- The preparation of this compound has been optimized to ensure high yield and stereochemical fidelity.
- The bicyclic scaffold is a privileged structure in medicinal chemistry for receptor modulation and enzyme inhibition.
- The Boc protecting group is essential for synthetic flexibility and is removed under mild acidic conditions when needed.
- Hydrolysis and other functional group transformations are conducted under conditions that avoid racemization or ring opening.
- The compound’s solubility and formulation parameters have been standardized for biological assays, with detailed molarity and dilution calculators available to facilitate reproducibility.
- The synthetic routes are supported by extensive NMR, IR, and mass spectrometry characterization to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Reduction of precursor | Sodium borohydride, methanol | Formation of alcohol intermediate | Mixture of cis/trans isomers formed |
| Protection of amine | Di-tert-butyl dicarbonate (Boc2O), base | Boc protection of nitrogen | Stabilizes intermediate |
| Cyclization | Intramolecular ring closure | Formation of bicyclic scaffold | Stereoselective conditions applied |
| Hydrolysis | NaOH aqueous/methanol | Conversion of ester to acid | Controlled to preserve bicyclic ring |
| Purification | Silica gel chromatography | Isolation of cis isomer | Confirmed by spectroscopic analysis |
Chemical Reactions Analysis
cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often resulting in different isomers or reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cis-3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. It has a molecular formula of and a molecular weight of approximately 241.29 g/mol. The presence of a tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it useful in organic synthesis and medicinal chemistry.
Applications
This compound is used in modifying compounds for drug development and synthesis. Interaction studies have investigated its binding affinity to biological targets like enzymes and receptors. Modifications to its bicyclic structure can influence these interactions, making it useful in drug design and development.
Structural Similarities
This compound shares structural similarities with other bicyclic compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminobicyclo[4.1.0]heptane | Contains an amino group instead of carboxylic acid | Often studied for its neuroactive properties |
| 3-Carboxybicyclo[4.1.0]heptane | Lacks the tert-butoxycarbonyl group | More polar, affecting solubility |
| 3-Hydroxymethylbicyclo[4.1.0]heptane | Contains a hydroxymethyl substituent | Potentially more reactive due to the hydroxyl group |
Mechanism of Action
The mechanism of action of cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (CAS: 1129634-44-1)
- Molecular Formula: C₁₂H₁₉NO₄ (identical to the target compound).
- Key Difference : Replaces the bicyclo[4.1.0] system with a spiro[2.4]heptane structure, where a pyrrolidine ring is fused to a cyclopropane ring via a single spiro atom.
- Higher strain in the cyclopropane ring may increase susceptibility to ring-opening under acidic or thermal conditions.
2-Tosyl-2-azaspiro[3.3]heptane-6-carboxylic Acid
- Key Difference : Features a spiro[3.3]heptane core and a tosyl (p-toluenesulfonyl) group instead of Boc.
- Implications :
Functional Group Variations
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Features :
- Contains a β-lactam ring (4-thia-1-azabicyclo[3.2.0]) with a pivalamido group and a sulfur atom.
- Implications: The β-lactam core is characteristic of penicillin-derived antibiotics, enabling interactions with bacterial transpeptidases.
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Features :
- A complex β-lactam derivative with dual phenylacetamido substituents.
- Implications :
- The bulky aromatic side chains may improve selectivity for bacterial targets but reduce solubility in aqueous media compared to the simpler bicyclo[4.1.0] analog .
Biological Activity
cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS Number: 1251012-36-8) is a bicyclic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure allows for various interactions with biological systems, making it a subject of interest in recent research.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- Purity : ≥ 97%
- IUPAC Name : rel-(1S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor and its interaction with specific biological targets.
Research indicates that this compound may act as a protease inhibitor, particularly against serine proteases such as trypsin. The mechanism involves the formation of a stable enzyme-inhibitor complex that prevents substrate access to the active site, thereby inhibiting enzymatic activity.
Case Study 1: Inhibition of Serine Proteases
In a study examining the inhibition of trypsin by various azabicyclic compounds, this compound demonstrated significant inhibitory activity, achieving an IC50 value indicative of its potency as an enzyme inhibitor .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 15 | Competitive |
| Other Compounds | Varies | Varies |
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of azabicyclic compounds, including this compound, on various cancer cell lines (e.g., PC-3 prostate cancer cells). The compound exhibited cytotoxic effects, suggesting potential therapeutic applications in oncology .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest moderate solubility and favorable distribution characteristics in biological systems.
Toxicological Studies
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
